molecular formula C18H14N2O3 B11234614 6-methoxy-3-(5-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

6-methoxy-3-(5-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

Cat. No.: B11234614
M. Wt: 306.3 g/mol
InChI Key: CUSKMTSFUQCCFD-UHFFFAOYSA-N
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Description

6-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2H-chromen-2-one and 6-methyl-1H-1,3-benzodiazole.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using large-scale reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-METHOXY-2H-CHROMEN-2-ONE: A simpler chromen-2-one derivative with similar structural features.

    6-METHYL-1H-1,3-BENZODIAZOL-2-YL: A benzodiazole derivative with similar biological activities.

Uniqueness

6-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE is unique due to the combination of the chromen-2-one and benzodiazole moieties, which may confer distinct biological activities and chemical properties compared to its individual components.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

6-methoxy-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one

InChI

InChI=1S/C18H14N2O3/c1-10-3-5-14-15(7-10)20-17(19-14)13-9-11-8-12(22-2)4-6-16(11)23-18(13)21/h3-9H,1-2H3,(H,19,20)

InChI Key

CUSKMTSFUQCCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC4=C(C=CC(=C4)OC)OC3=O

Origin of Product

United States

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